Technical Documentation Center

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
  • CAS: 885461-13-2

Core Science & Biosynthesis

Foundational

A Proposed Investigational Framework for Elucidating the Mechanism of Action of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Executive Summary The compound 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is a novel chemical entity for which, after a comprehensive review of scientific literature and chemical databases, no public data regar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is a novel chemical entity for which, after a comprehensive review of scientific literature and chemical databases, no public data regarding its biological mechanism of action exists.[1][2] This document, therefore, serves not as a review of established knowledge, but as a forward-looking technical guide for research and drug development professionals. It outlines a systematic, multi-stage framework for the comprehensive elucidation of this compound's mechanism of action (MoA). We will dissect the molecule's structural features to form testable hypotheses, propose a logical sequence of experiments from target identification to in-cell validation, and provide detailed, self-validating protocols. This guide is designed to be the foundational blueprint for any research program aimed at understanding the therapeutic potential of this and other novel chloroacetamide derivatives.

Structural Analysis and Mechanistic Hypothesis Generation

The chemical structure of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide provides critical clues to its potential biological activity. The molecule can be deconstructed into three key functional regions, each suggesting a distinct and testable hypothesis for its MoA.

  • The Chloroacetamide "Warhead": The chloroacetamide moiety is a well-documented electrophile, capable of acting as a covalent modifier of nucleophilic amino acid residues such as cysteine.[3][4] This suggests Hypothesis 1: The compound is a covalent inhibitor that forms an irreversible bond with its protein target(s). The reactivity of this group can be tuned, but its presence strongly implies a covalent MoA, which often leads to high potency and prolonged duration of action.[3]

  • The Sulfamoylphenyl "Scaffold": The central phenyl ring is decorated with a sulfamoyl group (-SO₂NH₂). Sulfonamides are a classic pharmacophore present in a wide array of approved drugs, including diuretics (carbonic anhydrase inhibitors), antibiotics (dihydropteroate synthase inhibitors), and anti-inflammatory COX-2 inhibitors.[5] This leads to Hypothesis 2: The compound targets an enzyme class that recognizes sulfonamides, with the chloroacetamide group serving to lock in the binding interaction.

  • The Dimethyl "Recognition" Moiety: The 2,3-dimethyl substitution pattern on the phenyl ring provides steric bulk and lipophilicity. These features are critical for defining the shape-specific recognition by a target's binding pocket, influencing both potency and selectivity.

Based on this analysis, a primary overarching hypothesis is that 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide acts as a targeted covalent inhibitor. The sulfamoylphenyl core directs the molecule to a specific protein or class of proteins, and the chloroacetamide warhead then allows for covalent bond formation with a nearby nucleophile in the active site.

A Phased Approach to Mechanism of Action Elucidation

We propose a four-stage experimental workflow to systematically investigate the MoA. This process is designed to be iterative, with findings from each stage informing the experiments of the next.

MoA_Workflow cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Biochemical & Biophysical Validation cluster_2 Stage 3: Cellular & Pathway Analysis cluster_3 Stage 4: Structural Biology pheno_screen Phenotypic Screening (e.g., Cell Viability) chemoproteomics Chemoproteomics (Affinity-Based Pulldown) pheno_screen->chemoproteomics Identifies Biological Context target_pred In Silico Target Prediction enzyme_assay Enzymatic Assays (IC50 Determination) target_pred->enzyme_assay Provides Candidate Targets chemoproteomics->enzyme_assay Identifies Binding Partners binding_assay Biophysical Binding (SPR, ITC) enzyme_assay->binding_assay Confirms Potency covalent_confirm Covalent Binding Confirmation (Mass Spectrometry) binding_assay->covalent_confirm Confirms Binding & Kinetics target_engage Cellular Target Engagement (CETSA, Western Blot) covalent_confirm->target_engage Confirms Covalent MoA pathway_map Signaling Pathway Mapping target_engage->pathway_map Confirms Target in Cell structural Co-crystallography / Cryo-EM pathway_map->structural Elucidates Downstream Effects

Caption: A four-stage workflow for MoA elucidation.

Stage 1: Target Identification

The initial and most critical phase is to identify the biological target(s) of the compound. A poly-pharmacological approach combining computational and experimental methods is recommended for efficiency.

3.1 In Silico Target Prediction Before initiating wet-lab experiments, computational screening can narrow the field of potential targets. Similarity-based searches (e.g., using the sulfamoylphenyl scaffold as a query) against databases like ChEMBL can identify known proteins that bind to structurally related ligands.

3.2 Phenotypic Screening Parallel to in silico work, the compound should be screened across a diverse panel of cell lines (e.g., the NCI-60 panel) to identify a biological response. This provides a crucial context for subsequent target deconvolution. For example, if the compound shows potent anti-proliferative activity in non-small cell lung cancer lines, the target search can be focused on proteins known to be dysregulated in that malignancy.

3.3 Chemical Proteomics for Target Pull-Down Given the hypothesis of a covalent mechanism, an affinity-based chemical proteomics approach is highly recommended. This involves synthesizing a probe molecule by attaching a biotin tag to the parent compound via a linker. This probe is then incubated with cell lysate, and the covalently bound proteins are "pulled down" using streptavidin beads and identified by mass spectrometry.

Stage 2: Biochemical and Biophysical Validation

Once a putative target (e.g., "Protein X") is identified, the interaction must be rigorously validated using purified components.

4.1 Enzymatic Assays If Protein X is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical IC₅₀ Data for Compound Against a Kinase Panel

Kinase Target IC₅₀ (nM)
Protein X 15.2
Kinase A > 10,000
Kinase B 2,450

| Kinase C | > 10,000 |

4.2 Biophysical Binding Assays Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are essential to quantify the binding affinity (Kᴅ) and kinetics (kₐ, kₔ). For a covalent inhibitor, a distinct binding profile is expected, often showing a very slow dissociation rate (kₔ).

4.3 Confirmation of Covalent Modification The most direct way to confirm the covalent binding hypothesis is through mass spectrometry. The intact target protein is incubated with the compound and then analyzed. A mass increase corresponding to the molecular weight of the compound confirms covalent adduction. Subsequent peptide mapping can identify the specific amino acid residue (e.g., Cys-123) that has been modified.

Covalent_Mechanism cluster_0 cluster_1 E_I Enzyme + Inhibitor EI_complex [Enzyme...Inhibitor] (Non-covalent complex) E_I->EI_complex k_on / k_off EI_covalent Enzyme-Inhibitor (Covalent Adduct) EI_complex->EI_covalent k_inact (Irreversible)

Caption: The two-step mechanism of a covalent inhibitor.

Detailed Experimental Protocol: Mass Spectrometry-Based Covalent Adduct Mapping

This protocol describes a standard workflow to confirm covalent binding and identify the site of modification on a purified target protein.

Objective: To confirm that 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide forms a covalent bond with Protein X and to identify the modified amino acid residue.

Materials:

  • Purified Protein X (>95% purity) at 1 mg/mL in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Compound stock solution (10 mM in DMSO).

  • Dithiothreitol (DTT), Iodoacetamide (IAM), Trypsin (sequencing grade).

  • Formic acid, Acetonitrile (LC-MS grade).

  • LC-MS/MS system (e.g., Orbitrap).

Procedure:

  • Incubation: In two separate microfuge tubes, combine 50 µg of Protein X with either the compound (final concentration 10x molar excess) or an equivalent volume of DMSO (vehicle control). Incubate for 2 hours at room temperature.

  • Denaturation and Reduction: Add urea to a final concentration of 8 M. Add DTT to 10 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add IAM to 20 mM and incubate for 30 minutes at room temperature in the dark. This step alkylates all cysteine residues not modified by the compound.

  • Digestion: Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the samples with formic acid. Desalt the peptides using a C18 ZipTip.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Set the instrument to perform data-dependent acquisition, fragmenting the most abundant peptide ions.

  • Data Analysis:

    • Search the MS/MS data against the sequence of Protein X using a database search engine (e.g., MaxQuant).

    • Specify a variable modification on cysteine corresponding to the mass of the compound minus HCl (C₁₀H₁₂N₂O₃S, mass = 240.06 Da).

    • Compare the results from the compound-treated sample and the DMSO control. The modified peptide will only be present in the treated sample. The MS/MS spectrum for that peptide will confirm the exact site of modification.

Stage 3 & 4: Cellular Target Engagement and Structural Biology

6.1 Cellular Target Engagement Confirmation of target binding within a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) is an ideal method. It measures the change in thermal stability of a protein upon ligand binding. Treatment of cells with a covalent inhibitor is expected to significantly increase the thermal stability of its target protein.

6.2 Signaling Pathway Analysis Once target engagement is confirmed in cells, the functional consequences can be mapped. If Protein X is a kinase in the EGFR pathway, for example, a western blot analysis should show a decrease in the phosphorylation of its downstream substrates after compound treatment.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds protein_x Protein X (Target Kinase) receptor->protein_x Activates substrate Downstream Substrate protein_x->substrate Phosphorylates (P) response Cellular Response (Proliferation, Survival) substrate->response Triggers compound Compound compound->protein_x Inhibits

Caption: Hypothetical inhibition of a signaling pathway by the compound.

6.3 Structural Elucidation The final stage is to obtain high-resolution structural information of the compound bound to its target via X-ray co-crystallography or Cryo-EM. This provides definitive, atomic-level proof of the binding mode and the covalent linkage, which is invaluable for any future structure-activity relationship (SAR) studies and lead optimization efforts.

Conclusion

While the specific mechanism of action for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide remains to be discovered, its chemical structure provides a strong rationale for investigating it as a targeted covalent inhibitor. The systematic, multi-stage framework proposed in this guide—from broad phenotypic screening and proteomics to specific biophysical and structural validation—offers a robust and efficient path to thoroughly elucidate its biological function. This foundational work is essential for unlocking the potential therapeutic value of this novel compound.

References

  • PubChemLite. 2-chloro-n-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. Available at: [Link]

  • NextSDS. 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. Available at: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

  • Krishnamoorthy, D., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

Sources

Exploratory

Toxicity and safety profile of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Comprehensive Toxicity and Safety Profile of 2-Chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide: A Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist navigating the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicity and Safety Profile of 2-Chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide: A Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist navigating the complexities of preclinical drug development, understanding the precise toxicological boundaries of your intermediates is non-negotiable. 2-Chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CAS: 885461-13-2) is a specialized chemical entity frequently utilized as a pharmaceutical impurity reference standard and a biomedical reagent[1].

This compound presents a dual-hazard toxicological profile driven by two distinct reactive pharmacophores: an electrophilic α -chloroacetamide moiety and a sulfonamide group. This whitepaper synthesizes the mechanistic toxicology, quantitative safety data, and self-validating experimental protocols required to safely handle and evaluate this compound in a laboratory or manufacturing setting.

Structural and Mechanistic Toxicology

To predict and mitigate the toxicity of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, we must deconstruct its molecular architecture and understand the causality behind its biological interactions.

The α -Chloroacetamide Pharmacophore: Electrophilic Reactivity

The α -chloroacetamide group is a well-characterized, direct-acting alkylating agent. Its toxicity is fundamentally driven by its behavior as an SN2 electrophile. The electron-withdrawing nature of the carbonyl and chlorine atoms leaves the α -carbon highly susceptible to nucleophilic attack by biological thiols, such as the sulfhydryl groups of cysteine residues and intracellular glutathione (GSH)[2].

  • Hepatotoxicity via Oxidative Stress: When the compound enters hepatocytes, it covalently binds to GSH, leading to rapid intracellular GSH depletion. This disruption of the cellular redox buffer system triggers an unchecked accumulation of Reactive Oxygen Species (ROS)[3]. The resulting oxidative stress causes lipid peroxidation, mitochondrial membrane depolarization, and ultimately, cellular apoptosis[3][4].

  • Dermal Sensitization (Type IV Hypersensitivity): Chloroacetamides are notorious skin sensitizers[4]. The mechanism is driven by protein haptenation. The electrophilic α -carbon reacts with nucleophilic residues on epidermal proteins, forming a stable, immunogenic hapten-protein complex[2]. This complex is processed by Langerhans cells and presented to T-cells, establishing immunological memory that results in allergic contact dermatitis upon subsequent exposures[5].

The Sulfonamide Moiety: Idiosyncratic Risks

The 2,3-dimethyl-5-sulfamoylphenyl group introduces risks inherent to the sulfonamide class. In hepatic microsomes, sulfonamides can undergo CYP450-mediated N-oxidation to form reactive hydroxylamines. These metabolites can further oxidize to nitroso intermediates that covalently bind to cellular macromolecules, acting as a secondary pathway for idiosyncratic systemic toxicity and immune-mediated hypersensitivity.

ToxicityPathway Compound 2-Chloro-N-(2,3-dimethyl- 5-sulfamoylphenyl)acetamide Sub1 alpha-Chloroacetamide Moiety Compound->Sub1 Sub2 Sulfonamide Moiety Compound->Sub2 Mech1 SN2 Alkylation of Thiols (Cys/GSH) Sub1->Mech1 Mech2 CYP450 Oxidation to Hydroxylamine Sub2->Mech2 Path1 GSH Depletion & ROS Generation Mech1->Path1 Intracellular Path2 Protein Haptenation Mech1->Path2 Extracellular/Skin Path3 Immune Complex Formation Mech2->Path3 Tox1 Hepatotoxicity & Apoptosis Path1->Tox1 Tox2 Skin Sensitization (Type IV Hypersensitivity) Path2->Tox2 Tox3 Idiosyncratic Systemic Toxicity Path3->Tox3

Caption: Mechanistic pathways of toxicity driven by the chloroacetamide and sulfonamide moieties.

Toxicological Profile & Quantitative Data

Based on globally harmonized system (GHS) notifications and read-across data from the chloroacetamide class, the compound exhibits significant acute and localized toxicity[6][7]. The table below synthesizes the quantitative and qualitative hazard endpoints to inform your risk assessments.

Table 1: Summary of Toxicological Endpoints and Hazard Classifications

Hazard ClassGHS CategoryHazard CodeMechanistic DriverClinical Manifestation
Acute Toxicity Category 4H302, H312, H332Systemic electrophilic stress and GSH depletion.Harmful if swallowed, in contact with skin, or inhaled[6].
Skin Irritation Category 2H315Direct cellular damage via protein alkylation.Localized erythema and epidermal inflammation[6][7].
Eye Damage Category 1H318Rapid reaction with corneal proteins and moisture.Severe, potentially irreversible corneal opacity and tissue damage[6].
Target Organ (STOT SE) Category 3H336Inhalation of aerosolized particles causing local mucosal haptenation.Respiratory tract irritation and potential central nervous system effects[6].

Experimental Protocols for Safety Profiling

To empirically validate the toxicity profile of this compound within your own pipeline, I have designed two self-validating in vitro protocols. These workflows do not just yield data; they prove their own accuracy through built-in controls.

Protocol 1: In Vitro Glutathione (GSH) Depletion Assay

Causality: This assay quantifies the SN2 electrophilic reactivity of the compound. By measuring the concentration required to deplete 50% of a standardized GSH pool (RC50), we establish a direct, predictive link to its skin sensitization and hepatotoxic potential[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 2 mM solution of reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix 50 µL of the compound (at varying concentrations: 0.1 to 10 mM) with 50 µL of the GSH solution. Self-Validation: Include a vehicle control (DMSO + GSH) to account for auto-oxidation, and a positive control (e.g., 1-chloro-2,4-dinitrobenzene) to verify assay sensitivity.

  • Reaction Phase: Seal the plate and incubate at 37°C for exactly 120 minutes[2].

  • Derivatization: Add 100 µL of 1 mM DTNB (Ellman’s reagent) to all wells. DTNB reacts exclusively with unreacted, free thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.

  • Quantification: Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot the percentage of GSH depletion against the log concentration of the compound to calculate the RC50 value.

GSHWorkflow Step1 1. Reagent Preparation Prepare Compound, GSH, & DTNB Step2 2. Incubation Incubate Compound + GSH at 37°C for 120 min Step1->Step2 Step3 3. Derivatization Add DTNB (Ellman's Reagent) to react with free thiols Step2->Step3 Step4 4. Quantification Measure Absorbance at 412 nm Step3->Step4 Step5 5. Data Analysis Calculate RC50 (50% Depletion) Step4->Step5

Caption: Step-by-step workflow for the in vitro Glutathione (GSH) depletion assay.

Protocol 2: Hepatotoxicity and ROS Generation in HepG2 Cells

Causality: HepG2 cells retain essential xenobiotic metabolism capabilities. By measuring ROS generation via DCFDA fluorescence alongside cell viability (MTT assay), we validate the causal chain: SN2 alkylation GSH depletion ROS accumulation Apoptosis[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well and incubate overnight at 37°C in 5% CO2.

  • Compound Exposure: Treat cells with the compound (1 µM to 500 µM) for 24 hours. Self-Validation: Co-treat a parallel set of wells with the compound + 5 mM N-acetylcysteine (NAC, an ROS scavenger). If toxicity is ROS-driven, NAC will rescue cell viability[3].

  • ROS Staining: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • Viability Assessment: In a separate parallel plate, perform a standard MTT assay to correlate ROS spikes with declines in mitochondrial metabolic activity.

  • Readout: Measure DCF fluorescence (Ex/Em = 485/535 nm) and MTT absorbance (570 nm).

Safety, Handling, and Risk Mitigation

Because 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is an Acute Tox 4 agent and a Category 1 Eye Damaging substance[6], laboratory handling must strictly adhere to the hierarchy of controls.

  • Engineering Controls: All weighing, transferring, and solubilization must occur within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized powders[7].

  • Personal Protective Equipment (PPE): Standard latex is insufficient against highly lipophilic alkylating agents. Use double-layered nitrile gloves, a fastened lab coat, and chemical splash goggles. If large-scale processing is required, a full face shield is mandatory[8].

  • Spill Management & Decontamination: In the event of a powder spill, do not use water, as it may spread the electrophilic agent without neutralizing it. Contain the spill with dry absorbent material. For surface decontamination, wipe down areas with a mild nucleophilic solution (e.g., 5% sodium thiosulfate) to purposefully react with and neutralize the α -chloroacetamide moiety before final cleanup with soap and water[7][8].

References

  • NextSDS. "2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide — Chemical Substance Information." NextSDS.
  • CymitQuimica. "Safety Data Sheet: 2-Chloro-n-(2,3-dimethyl-5-sulfamoylphenyl)acetamide." CymitQuimica.
  • Chemos GmbH&Co.KG. "Safety Data Sheet: 2-chloroacetamide." Chemos.
  • BIOFOUNT. "885461-13-2|2-Chloro-N-(2,3-Dimethyl-5-Sulfamoylphenyl)Acetamide." BIOFOUNT.
  • Spandidos Publications. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." International Journal of Molecular Medicine.
  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27)." SCCS.
  • ACS Publications. "Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles." Chemical Research in Toxicology.
  • MDPI. "Contact Dermatitis Due to Hair Care Products: A Comprehensive Review." MDPI.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide to Target Proteins

Abstract This guide provides a comprehensive framework for the characterization of the binding affinity of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, a compound featuring a reactive chloroacetamide moiety, to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the characterization of the binding affinity of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, a compound featuring a reactive chloroacetamide moiety, to its protein targets. Given the absence of extensive public data on this specific molecule, this document serves as a technical roadmap for researchers and drug development professionals. It outlines a systematic approach, beginning with the mechanistic rationale rooted in its chemical structure, proceeding through robust strategies for target identification, and culminating in detailed protocols for the quantitative assessment of binding affinity using state-of-the-art biophysical techniques. The emphasis is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and trustworthiness.

Introduction: Deconstructing 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is a small molecule characterized by two key functional groups that inform its potential biological activity: a sulfonamide group and a chloroacetamide group.

  • The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Its presence suggests potential interactions with enzymes such as carbonic anhydrases or other protein classes where this group can form key hydrogen bonds.

  • The Chloroacetamide "Warhead": The chloroacetamide group is a reactive electrophile known to form covalent bonds with nucleophilic amino acid residues on proteins, most commonly cysteine.[1] This positions the compound as a potential targeted covalent inhibitor (TCI). TCIs offer distinct therapeutic advantages, including enhanced potency and prolonged pharmacodynamic effects, by forming a stable bond with their target protein.[2] The chloroacetamide moiety is highly reactive with thiols under physiological conditions, making it a valuable tool in drug discovery.[1]

The core hypothesis for the mechanism of action of this compound is that the sulfamoylphenyl portion provides the initial non-covalent recognition and binding to a specific protein pocket, which then positions the reactive chloroacetamide group to form a covalent bond with a nearby nucleophilic residue, typically a cysteine.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Protein Protein Complex Protein-Ligand Complex Protein->Complex Ligand Compound Ligand->Complex Ki (kon/koff) Covalent_Complex Covalently-Bound Complex Complex->Covalent_Complex kinact

Caption: Proposed two-step mechanism of a covalent inhibitor.

Target Identification: Unmasking the Protein Partners

For a novel compound, the first critical step is to identify its cellular protein targets. A multi-pronged approach is recommended to ensure robust target validation.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify the protein targets of a covalent inhibitor directly in a complex biological system, such as a cell lysate or even in living cells.[3]

Principle: ABPP uses reactive probes that covalently label the active sites of a whole class of enzymes. A competitive ABPP experiment is performed where the proteome is pre-incubated with our compound of interest, 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. A broad-spectrum, tagged (e.g., biotin or a fluorescent dye) iodoacetamide or chloroacetamide probe is then added. If our compound binds to a specific protein, it will block the binding of the tagged probe. The protein targets can then be identified by mass spectrometry by looking for proteins that are no longer labeled by the probe in the presence of our compound.[4]

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Affinity Chromatography

This biochemical method, also known as a "pull-down" assay, uses the compound as bait to isolate its binding partners from a cell lysate.[5]

Protocol:

  • Immobilization: Synthesize an analogue of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide with a linker arm terminating in a functional group (e.g., an amine or carboxylic acid) that can be coupled to a solid support, such as agarose or magnetic beads.

  • Incubation: Incubate the immobilized compound with a cell lysate. The protein targets will bind to the compound on the beads.

  • Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. For a covalent inhibitor, this may require harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).

  • Identification: Identify the eluted proteins using mass spectrometry.

Quantitative Assessment of Binding Affinity

Once a putative target protein is identified and can be expressed and purified, a suite of biophysical techniques should be employed to quantify the binding interaction. Using multiple orthogonal methods is crucial for validating the results.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[6][7]

Principle: A protein target is immobilized on a sensor chip. The compound of interest is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6]

Experimental Protocol:

  • Immobilization: Covalently couple the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor surface and monitor the binding response (association phase). Then, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis: For a covalent inhibitor, the binding model is more complex than a simple 1:1 interaction. A two-state model is often used, where the initial reversible binding (KI) is followed by the irreversible covalent modification step (kinact).[8] The overall potency is often expressed as the second-order rate constant kinact/KI.

ParameterDescriptionInformation Gained
KI Inhibition ConstantAffinity of the initial non-covalent binding step.
kinact Inactivation Rate ConstantMaximum rate of covalent bond formation.
kinact/KI Second-order Rate ConstantOverall efficiency of covalent modification.
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions in solution.[9][10] It directly measures the heat released or absorbed during a binding event.

Principle: A solution of the compound is titrated into a solution of the target protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured.[11]

Experimental Protocol:

  • Sample Preparation: Prepare the purified protein and the compound in the exact same buffer to minimize heats of dilution.[9] A good starting point is 10-20 µM protein in the cell and 100-200 µM compound in the syringe.[12]

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the compound into the protein solution.

  • Control Experiment: Titrate the compound into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[11]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated. Note that for an irreversible covalent interaction, ITC will measure the thermodynamics of the initial, non-covalent binding event.

ParameterDescription
KD Dissociation Constant
n Stoichiometry of Binding
ΔH Enthalpy of Binding
ΔS Entropy of Binding
Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.[13][14]

Principle: Most proteins unfold (melt) as the temperature increases. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds, it exposes these regions, causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm).[15]

Experimental Protocol:

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the purified protein, the fluorescent dye (e.g., SYPRO Orange), and the compound of interest.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence at each step.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. The change in Tm (ΔTm) in the presence of the compound indicates binding.

Fluorescence Polarization (FP)

FP is a solution-based technique that is well-suited for high-throughput screening and for determining binding affinities, typically through competition assays.[16][17]

Principle: A small, fluorescently labeled molecule (a probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When this probe binds to a much larger protein, its tumbling is slowed, leading to an increase in polarization.[18]

Experimental Protocol (Competition Assay):

  • Probe Identification: A fluorescent probe that binds to the target protein at the same site as our compound of interest must be developed or identified.

  • Assay Setup: To a solution of the target protein and the fluorescent probe, add increasing concentrations of the unlabeled competitor, 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide.

  • Measurement: Measure the fluorescence polarization. As the unlabeled compound displaces the fluorescent probe from the protein, the polarization will decrease.

  • Data Analysis: Plot the polarization values against the concentration of the competitor to generate a competition curve. From this, the IC50 (the concentration of competitor that displaces 50% of the probe) can be determined, and the Ki (inhibition constant) can be calculated.[19]

Mass Spectrometry (MS)

For covalent inhibitors, intact protein mass spectrometry is essential to confirm that a covalent bond has formed and to determine the stoichiometry of the interaction. LC-MS/MS is then used to identify the specific amino acid residue that has been modified.[4]

Experimental Protocol:

  • Incubation: Incubate the purified protein with an excess of the compound for a defined period.

  • Intact Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A mass shift corresponding to the molecular weight of the compound will confirm covalent binding.

  • Peptide Mapping: Digest the modified protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The modified peptide will have a specific mass shift, and the fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid that was modified.[20][21]

Conclusion: Synthesizing a Coherent Binding Profile

Determining the binding affinity of a novel compound like 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide requires a rigorous, multi-faceted approach. By starting with a mechanistic hypothesis based on its chemical structure, employing robust methods for target identification, and then using a panel of orthogonal biophysical techniques, researchers can build a comprehensive and reliable profile of the compound's interaction with its protein targets. This systematic process, grounded in scientific integrity and causality, is fundamental to advancing novel chemical entities through the drug discovery pipeline.

References

  • Jove.

  • PubMed.

  • Domainex.

  • Biosensing Instrument.

  • PubMed.

  • PubMed.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • AFFINImeter.

  • Jackson ImmunoResearch.

  • nanomicrospheres.

  • National Center for Biotechnology Information.

  • BellBrook Labs.

  • National Center for Biotechnology Information.

  • BMG LABTECH.

  • Bio-Rad.

  • Charles River Laboratories.

  • PubMed.

  • National Center for Biotechnology Information.

  • MDPI.

  • Drug Hunter.

  • ResearchGate.

  • White Rose Research Online.

  • Drug Hunter.

  • The Huck Institutes.

  • PubMed.

  • RSC Publishing.

  • ScienceDirect.

  • Purdue University.

  • Journal of Medicinal Chemistry.

  • ChemRxiv.

  • Journal of Medicinal Chemistry.

  • ResearchGate.

  • SciSpace.

  • Sygnature Discovery.

  • PubChemLite.

  • ResearchGate.

  • MalariaWorld.

  • Frontiers in Chemistry.

  • National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for a Novel Aryl Sulfonamide in Cell-Based Assays

A Guide to the Cellular Characterization of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, a Putative Molecular Glue Degrader Abstract This document provides a comprehensive guide for the application of 2-chloro-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Cellular Characterization of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, a Putative Molecular Glue Degrader

Abstract

This document provides a comprehensive guide for the application of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide in a variety of cell-based assays. As a novel aryl sulfonamide, this compound is hypothesized to function as a "molecular glue," inducing the degradation of specific cellular proteins by redirecting the ubiquitin-proteasome system. This mechanism is shared by well-characterized compounds such as Indisulam, which targets the splicing factor RBM39 for degradation. These notes offer detailed protocols for researchers in oncology, cell biology, and drug discovery to effectively probe the compound's biological activity. The protocols described herein are designed to be self-validating, providing a framework for assessing cytotoxicity, confirming on-target protein degradation, and exploring downstream functional consequences.

Introduction: The Molecular Glue Paradigm

Molecular glue degraders represent a transformative class of small molecules that, rather than inhibiting a protein's function, induce its outright elimination. They achieve this by creating a new protein-protein interaction, typically between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.

The compound 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide belongs to the aryl sulfonamide class. Its structural similarity to established molecular glues like Indisulam suggests a potential mechanism involving the DCAF15 E3 ligase substrate receptor to target and degrade RNA-binding proteins. The primary anticipated target, based on this structural analogy, is the RNA-binding protein RBM39. The degradation of RBM39 has been shown to be a potent anti-cancer strategy, particularly in tumors with splicing factor mutations.

This guide will provide the necessary protocols to test this hypothesis and characterize the compound's cellular activity.

Proposed Mechanism of Action

The central hypothesis for the action of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is illustrated below. The compound is predicted to bind to the DCAF15-DDB1-CUL4 E3 ligase complex and, in doing so, create a novel surface that recruits the RBM39 protein for polyubiquitination and subsequent proteasomal degradation.

G cluster_0 Cellular Environment cluster_1 Result Compound 2-chloro-N-(2,3-dimethyl- 5-sulfamoylphenyl)acetamide E3_Ligase DCAF15-DDB1-CUL4 E3 Ligase Complex Compound->E3_Ligase binds to RBM39 RBM39 (Target Protein) Compound->RBM39 forms ternary complex, recruits target E3_Ligase->RBM39 forms ternary complex, recruits target RBM39->RBM39 Proteasome 26S Proteasome RBM39->Proteasome degradation Degraded_RBM39 Decreased RBM39 Levels & Downstream Effects Proteasome->Degraded_RBM39 Ub Ubiquitin (Ub)

Figure 1. Hypothesized mechanism of action for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide as a molecular glue degrader targeting RBM39.

Essential Preliminary Steps

Compound Handling and Preparation

Proper handling of the compound is critical for reproducible results.

  • Solubility Testing: Empirically determine the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol). For cell-based assays, DMSO is the most common solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture well is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Cell Line Selection and Culture

The choice of cell line is paramount. Based on the known activity of related compounds, certain cell lines are more sensitive to RBM39 degradation.

  • Recommended Cell Lines:

    • HCT116 (Colon Carcinoma): A widely used, sensitive cell line for RBM39 degraders.

    • MOLM-13 (Acute Myeloid Leukemia): An AML cell line known to be sensitive to this class of compounds.

    • Resistant Cell Line (as a negative control): A cell line with a known resistance mechanism, such as a mutation in DCAF15, can serve as an excellent negative control. If unavailable, a cell line empirically found to be resistant can be used.

  • Culture Conditions: Maintain cells in their recommended growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.

Core Experimental Protocols

This section outlines the key assays to characterize the compound's activity.

Workflow Overview

G A Assay 1: Cell Viability (Dose-Response & Time-Course) B Assay 2: Target Engagement (Western Blot for RBM39) A->B Determine optimal concentration & time D Data Analysis & Interpretation A->D C Assay 3: Downstream Functional Analysis (e.g., Splicing Dysregulation) B->C Confirm on-target mechanism B->D C->D

Figure 2. A logical workflow for the cellular characterization of the compound.

Assay 1: Cell Viability and Cytotoxicity

Objective: To determine the concentration-dependent effect of the compound on cell proliferation and viability. This will establish the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in culture medium. A typical starting range is 0.1 nM to 10 µM.

  • Controls: Include "vehicle-only" controls (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Add the compound dilutions to the cells and incubate for a relevant period (e.g., 72 hours for proliferation assays).

  • Viability Readout: Use a commercial viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions. These reagents measure metabolic activity, which is a proxy for cell viability.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 1. Example Data for Dose-Response Analysis

Compound Concentration% Viability (Normalized)
Vehicle (0 µM)100.0
0.001 µM98.5
0.01 µM95.2
0.1 µM80.1
0.5 µM52.3
1 µM25.6
5 µM5.4
10 µM2.1
Assay 2: Target Engagement - Western Blot for RBM39 Degradation

Objective: To directly visualize and quantify the degradation of the target protein, RBM39, following compound treatment.

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) and for different durations (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for RBM39. A loading control antibody (e.g., GAPDH, β-Actin) is essential for normalization.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the RBM39 band intensity to the corresponding loading control band.

Expected Outcome: A time- and concentration-dependent decrease in the RBM39 protein band intensity in treated cells compared to the vehicle control.

Assay 3: Downstream Functional Analysis (Optional)

Objective: To assess the functional consequence of RBM39 degradation, which is known to cause widespread changes in RNA splicing.

Methodology: A reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the splicing of known RBM39 target genes. This advanced assay provides strong evidence of on-target activity.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following controls:

  • Proteasome Inhibitor Control: Co-treatment of cells with the compound and a proteasome inhibitor (e.g., MG132 or bortezomib) should "rescue" RBM39 from degradation. This confirms that the protein loss is proteasome-dependent.

  • E3 Ligase Component Knockdown: Using siRNA or CRISPR to knock down DCAF15 should render cells resistant to compound-induced RBM39 degradation, confirming the involvement of this specific E3 ligase.

  • Orthogonal Confirmation: Confirm key findings with a secondary method. For instance, if Western blotting shows RBM39 degradation, use immunofluorescence to visually confirm the loss of the protein in treated cells.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. By systematically assessing its impact on cell viability, confirming the degradation of its putative target RBM39, and validating the mechanism through appropriate controls, researchers can confidently determine its potential as a novel molecular glue degrader. This structured approach ensures data integrity and provides a solid foundation for further preclinical development.

References

  • Uehara, T., et al. (2017). Selective degradation of splicing factor CAPERα by anticancer sulfonamides. Nature Chemical Biology. Available at: [Link]

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science. Available at: [Link]

  • Wang, E., et al. (2019). The molecular glue d-CBP-1 targets the spliceosome to degrade RBM39 and kill AML cells. Science. Available at: [Link]

Application

Application Note: Advanced Formulation and Delivery Strategies for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CDSA)

Executive Summary & Rationale 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CDSA) is a highly specialized molecular probe and synthetic intermediate. It combines a 2,3-dimethyl-5-sulfamoylphenyl core—a recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CDSA) is a highly specialized molecular probe and synthetic intermediate. It combines a 2,3-dimethyl-5-sulfamoylphenyl core—a recognized pharmacophore for targeting critical DNA repair enzymes such as the Bloom syndrome protein (BLM) helicase[1]—with an α-chloroacetamide electrophilic warhead. Chloroacetamides are classic targeted covalent inhibitors (TCIs) designed to undergo nucleophilic substitution with reactive cysteine residues on target proteins, offering prolonged pharmacodynamics and high target selectivity[2].

However, translating CDSA into a viable tool for in vitro screening and in vivo delivery presents two distinct physicochemical hurdles:

  • Hydrophobicity: The aromatic sulfonamide core exhibits poor aqueous solubility, often leading to precipitation in assay buffers.

  • Electrophilic Instability: The α-chloroacetamide group is highly susceptible to premature nucleophilic attack by abundant intracellular thiols (e.g., glutathione, GSH) and serum proteins, leading to off-target toxicity and rapid systemic clearance[3].

To overcome these barriers, this Application Note details two field-proven formulation protocols: Liposomal Encapsulation (LNP) for systemic shielding and in vivo delivery, and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation for aqueous in vitro assay dissolution.

Formulation Decision Logic

The selection of a delivery vehicle for CDSA depends strictly on the experimental endpoint. The diagram below illustrates the decision matrix based on the molecule's physicochemical barriers.

FormulationLogic CDSA CDSA Molecule (Poor Solubility, High Reactivity) Solubility Solubility Challenge (Aromatic Sulfonamide) CDSA->Solubility Reactivity Reactivity Challenge (Chloroacetamide Warhead) CDSA->Reactivity HPBCD HP-β-CD Complexation (Enhances Dissolution) Solubility->HPBCD Masks Hydrophobicity LNP Lipid Nanoparticles (LNP) (Shields Electrophile) Reactivity->LNP Prevents GSH Attack InVitro In Vitro Assays (Enzyme Kinetics) HPBCD->InVitro InVivo In Vivo Delivery (Pharmacokinetics) LNP->InVivo

Caption: Logical workflow for selecting CDSA formulation based on physicochemical barriers.

Protocol 1: Sterically Shielded Liposomal Encapsulation (LNP-CDSA)

Causality & Design Principles

Encapsulating CDSA within a lipid bilayer shields the chloroacetamide warhead from premature aqueous hydrolysis and GSH conjugation[3]. We utilize 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) because its high phase transition temperature ( Tm​≈55∘C ) creates a rigid, impermeable bilayer at physiological temperatures ( 37∘C ), preventing the premature leakage of the small CDSA molecule. PEGylated lipids (DSPE-PEG2000) are included to provide a steric hydration shell, preventing opsonization and extending circulation half-life.

Step-by-Step Methodology
  • Lipid Film Formation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform/methanol mixture (2:1 v/v). Add CDSA (10 mol% relative to total lipids) to the organic mixture.

  • Solvent Evaporation: Transfer the mixture to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 60∘C under reduced pressure to form a thin, uniform lipid film. Desiccate under a high vacuum overnight to remove all residual solvent.

  • Hydration: Hydrate the lipid film with 1X Phosphate Buffered Saline (PBS, pH 7.4) at 60∘C (strictly above the DSPC transition temperature) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60∘C . This yields unilamellar vesicles (LUVs) with a narrow polydispersity index.

  • Self-Validating Purification: Remove unencapsulated CDSA using a Sephadex G-25 size exclusion column. To validate encapsulation, quantify the trapped CDSA via RP-HPLC (C18 column, UV detection at 254 nm) only after lysing an aliquot of the liposomes with 1% Triton X-100. Comparing pre-lysis and post-lysis signals confirms that the drug is truly encapsulated rather than surface-adsorbed.

Quantitative Data Summary
ParameterRepresentative ValueAnalytical Method
Z-Average Size 115 ± 8 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.08 ± 0.02Dynamic Light Scattering (DLS)
Zeta Potential -12.4 ± 1.5 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) 84.5 ± 3.2%RP-HPLC (Post-Triton X-100 Lysis)
Warhead Stability (48h, 37°C) > 92% IntactLC-MS/MS

Protocol 2: HP-β-CD Inclusion Complexation

Causality & Design Principles

For in vitro biochemical assays (e.g., helicase unwinding assays), lipid nanoparticles can introduce light-scattering artifacts or interact with assay components. HP-β-CD offers a non-covalent solubility enhancement. The hydrophobic 2,3-dimethyl-5-sulfamoylphenyl ring inserts into the lipophilic cavity of HP-β-CD, while the hydrophilic exterior ensures aqueous solubility. Importantly, this orientation leaves the chloroacetamide warhead accessible for target engagement while masking the hydrophobic bulk.

Step-by-Step Methodology
  • Phase Solubility Profiling: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in assay buffer. Add an excess of CDSA powder to each vial.

  • Equilibration: Shake the suspensions at 25∘C for 48 hours in the dark to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved CDSA.

  • Solid Complex Preparation (Lyophilization): To isolate a 1:1 molar ratio complex, dissolve CDSA in a minimal volume of ethanol and add it dropwise to an equimolar aqueous solution of HP-β-CD. Stir for 24 hours, evaporate the ethanol under a gentle stream of nitrogen, and freeze-dry the remaining aqueous solution for 48 hours.

  • Self-Validating Characterization: Confirm true inclusion complexation (rather than a simple physical mixture) using 1H -NMR (observing chemical shift changes of the CDSA aromatic protons) and Differential Scanning Calorimetry (DSC) to ensure the complete disappearance of the CDSA crystalline melting endotherm.

Quantitative Data Summary
ParameterRepresentative ValueAnalytical Method
Apparent Stability Constant ( K1:1​ ) 450±25 M−1 Phase Solubility Profiling (UV-Vis)
Aqueous Solubility Enhancement 45-fold increaseHPLC-UV
Complexation Efficiency (CE) 0.65Calculated from Phase Solubility
Stoichiometry 1:1 Molar RatioJob's Plot (Continuous Variation)

Intracellular Delivery and Target Engagement Pathway

Once the LNP-CDSA formulation reaches the target cell, it must undergo a specific sequence of events to achieve covalent inhibition without prematurely reacting with cytosolic thiols.

CellularDelivery LNP LNP-CDSA (Extracellular) Endosome Endocytosis & Endosomal Escape LNP->Endosome Cellular Uptake Release Cytosolic Release of Free CDSA Endosome->Release Lipid Fusion Target Target Protein (e.g., BLM Helicase) Release->Target Diffusion Adduct Covalent Adduct (Cys-S-Acetamide) Target->Adduct Nucleophilic Attack

Caption: Intracellular delivery pathway and mechanism of covalent target engagement by CDSA.

References

  • Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. eLife / PMC - NIH. URL:[Link]

  • The resurgence of covalent drugs. Nature Reviews Drug Discovery / PubMed - NIH. URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals (MDPI). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies for enhancing the aqueous solubility of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CAS 885461-13...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies for enhancing the aqueous solubility of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CAS 885461-13-2). Designed for researchers and drug development professionals, this document bypasses generic advice to address the specific structural liabilities of this compound, ensuring high-fidelity data in your downstream assays.

Part 1: Compound Profiling & Causality

To successfully solubilize this compound, we must first understand the structural causality behind its insolubility:

  • Hydrophobic Core: The 2,3-dimethylphenyl moiety is highly lipophilic, driving the molecule out of aqueous phases to minimize unfavorable interactions with water.

  • Crystal Lattice Energy: The primary sulfonamide ( −SO2​NH2​ ) and the secondary acetamide act as strong intermolecular hydrogen bond donors and acceptors. This creates a highly stable, high-energy crystal lattice that is thermodynamically unfavorable to break in purely aqueous media (1[1]).

  • Electrophilic Liability: The 2-chloroacetamide group is a reactive electrophile (commonly used for covalent cysteine binding). It is highly sensitive to nucleophilic attack and base-catalyzed hydrolysis.

Part 2: Troubleshooting FAQs

Q1: Since sulfonamides are weakly acidic, can I just increase the buffer pH to deprotonate the molecule and form a soluble salt? A1: No. While alkaline pH adjustment is a standard technique for solubilizing sulfonamides (which typically have a pKa of 9.5–10.5) (2[2]), it is highly contraindicated for this specific compound. Elevating the pH above 8.5 significantly increases the concentration of hydroxide ions. These ions act as nucleophiles, leading to the rapid and irreversible hydrolysis of your active chloroacetamide into an inactive hydroxyacetamide. You must maintain the pH within physiological ranges (pH 7.0–7.4).

Q2: Why does the compound "crash out" when I spike my DMSO stock directly into the assay buffer? A2: Direct spiking causes a rapid shift in the solvent's dielectric constant. The hydrophobic molecules aggregate and nucleate faster than they can disperse, leading to precipitation. To prevent this, you must use a step-down cosolvent approach (e.g., using PEG 400) to create a thermodynamic bridge that lowers the energy penalty of cavity formation in water (2[2]).

Q3: My cell-based assay cannot tolerate high concentrations of DMSO or PEG. How can I achieve solubility? A3: Cyclodextrin complexation is the optimal strategy here. Specifically, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic cavity that perfectly encapsulates the lipophilic 2,3-dimethylphenyl ring, while its hydrophilic exterior ensures aqueous solubility (3[3]). Because this is a non-covalent inclusion complex, it shields the reactive chloroacetamide from premature degradation while maintaining bioavailability (4[4]).

Part 3: Solubilization Strategy Data

The table below summarizes the quantitative expectations and risks associated with different solubilization methods for this specific compound.

StrategyMechanism of ActionExpected Solubility GainKey AdvantagesCritical Risks / Limitations
Alkaline pH Adjustment Deprotonation of the primary sulfonamide group.~10 to 50-foldLow cost, simple execution.High Risk: Hydroxide-mediated hydrolysis of the chloroacetamide. Not recommended.
Cosolvency (DMSO/PEG 400) Disruption of crystal lattice; reduction of solvent polarity.~500 to 1000-foldImmediate dissolution; standard for high-throughput biochemical assays.Cytotoxic in cell assays if final cosolvent concentration exceeds 0.5% v/v.
HP- β -CD Complexation Hydrophobic encapsulation of the dimethylphenyl core.~100 to 500-foldHighly biocompatible; protects the electrophilic moiety from degradation.Requires 24-48h equilibration time; complexation efficiency varies.

Part 4: Validated Experimental Workflows

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not skip the validation steps, as they are critical for confirming both solubility and chemical integrity.

Protocol A: Cosolvent Step-Down Dilution (For In Vitro Biochemical Assays)

Use this protocol when your assay can tolerate up to 5% total organic solvent.

  • Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM stock. Vortex vigorously. Causality Note: Do not heat above 30°C, as thermal stress can accelerate chloroacetamide degradation.

  • Intermediate Transition: Prepare a 1 mM intermediate stock by diluting the primary stock into a 50:50 mixture of PEG 400 and DMSO. PEG 400 provides steric stabilization to prevent rapid nucleation.

  • Aqueous Integration: Slowly add the intermediate stock dropwise to your final aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) under continuous vortexing to reach your target working concentration (e.g., 50 µM).

  • Self-Validation Step (Crucial): Centrifuge the final buffer at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS.

    • Success Criteria: No visible pellet. The LC-MS must show the intact parent mass ( [M+H]+ ) without a +18 Da mass shift (which would indicate water addition/hydrolysis of the chloroacetamide).

Protocol B: HP- β -CD Inclusion Complexation (For Cell-Based Assays)

Use this protocol when organic solvents must be minimized (<0.1%) to prevent cellular toxicity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile PBS (pH 7.4).

  • Suspension: Add solid 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide directly to the cyclodextrin solution, aiming for a theoretical concentration of 2 mM.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Causality Note: Inclusion complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the CD cavity (3[3]). It requires time, not aggressive heat or sonication.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid drug.

  • Self-Validation Step (Crucial): Quantify the actual dissolved compound concentration in the filtrate using HPLC-UV against a known standard curve prepared in DMSO. Proceed to LC-MS to verify the chloroacetamide remains unhydrolyzed.

Part 5: Workflow Visualization

SolubilizationWorkflow N1 Target Compound CAS 885461-13-2 N2 Select Downstream Assay N1->N2 N3 In Vitro Biochemical (Tolerates Cosolvents) N2->N3 High Tolerance N4 Cell-Based / In Vivo (Low Cosolvent Tolerance) N2->N4 Low Tolerance N5 Cosolvent Step-Down (DMSO + PEG 400) N3->N5 N6 Cyclodextrin Complexation (HP-β-CD) N4->N6 N7 Self-Validation: LC-MS Stability Check N5->N7 N6->N7

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

This guide serves as a dedicated technical resource for research, pharmaceutical, and drug development scientists encountering in vivo bioavailability challenges with 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for research, pharmaceutical, and drug development scientists encountering in vivo bioavailability challenges with 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. The structural characteristics of this molecule—specifically the combination of a substituted aromatic ring and polar sulfamoyl and acetamide groups—suggest a predisposition to poor aqueous solubility, a primary factor often limiting oral absorption. This document provides a structured, problem-solving framework, from initial characterization to advanced formulation strategies, to systematically diagnose and overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges and questions that arise during the early preclinical evaluation of this compound.

Q1: Our first-pass in vivo pharmacokinetic (PK) study using a simple aqueous suspension of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide yielded plasma concentrations below the limit of quantification (BLQ). What is the most probable cause?

This outcome is highly indicative of dissolution-limited absorption. For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The physicochemical profile of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide suggests it is likely a poorly soluble, crystalline compound (a common "brick dust" candidate). When administered as a simple suspension, its dissolution rate is too slow to allow a sufficient concentration gradient to build for absorption across the intestinal wall, resulting in negligible systemic exposure.

Q2: How can we confirm if poor solubility is the primary barrier before investing in complex formulation work?

A straightforward in vitro solubility assessment is the critical next step. We recommend determining the compound's kinetic and thermodynamic solubility in biorelevant media.

  • Protocol: Measure the solubility in Simulated Gastric Fluid (SGF, pH 1.2) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5). If solubility is found to be <10 µg/mL, it is almost certain that this is the rate-limiting factor for in vivo absorption. This data provides a quantitative baseline to guide formulation development.

Q3: Is it possible that low membrane permeability, in addition to poor solubility, is also a contributing factor?

Yes, while solubility is the most likely primary obstacle, permeability cannot be ruled out. The Biopharmaceutics Classification System (BCS) categorizes drugs based on both solubility and permeability. An in vitro Caco-2 permeability assay is the industry standard for assessing a compound's potential for intestinal absorption.[1][2] This assay provides an apparent permeability coefficient (Papp) that can predict in vivo absorption. A low Papp value would suggest that even if solubility is improved, permeability may become the next hurdle to overcome.

Q4: What are the most direct formulation approaches to achieve target plasma exposure for our initial proof-of-concept animal studies?

For early-stage research where speed and feasibility are paramount, several strategies can provide a rapid increase in exposure:

  • Co-Solvent Systems: Creating a solution with water-miscible organic solvents (e.g., PEG 400, propylene glycol, NMP) can dramatically increase the drug's solubility in the dosing vehicle.[3]

  • Lipid-Based Formulations: Dissolving the compound in lipid excipients can improve absorption by presenting the drug in a solubilized state and leveraging the body's natural lipid uptake mechanisms.[3][4] Self-Emulsifying Drug Delivery Systems (SEDDS) are a particularly effective subset of this approach.[4]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][5]

Part 2: Troubleshooting and Experimental Guides

This section provides detailed, step-by-step protocols for systematically addressing and resolving bioavailability issues.

Guide 1: Rational Formulation Screening Workflow

A logical, data-driven approach is essential to efficiently select a viable formulation strategy. The workflow should be guided by the compound's specific physicochemical properties.

Step 1: Foundational Physicochemical Profiling Before attempting formulation, a baseline understanding is crucial.

  • Aqueous Solubility: Determine solubility across a pH range (e.g., 1.2, 4.5, 6.8) to identify any pH-dependent effects.

  • Biorelevant Solubility: Measure solubility in FaSSIF and Fed-State Simulated Intestinal Fluid (FeSSIF) to understand the impact of bile salts and phospholipids.

  • Permeability Assessment: Conduct a Caco-2 assay to classify the compound's intrinsic permeability.[2]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline nature of the solid form.

Step 2: Tiered Formulation Approach Based on the characterization data, proceed through a tiered screening process, starting with the simplest methods.

Caption: A decision-tree workflow for formulation development.

Guide 2: Protocol for an Amorphous Solid Dispersion (ASD) Feasibility Study

If simpler methods fail, creating an amorphous solid dispersion is a powerful strategy for significantly enhancing solubility.[6][7] ASDs work by converting the stable, low-solubility crystalline drug into a high-energy, amorphous form dispersed within a polymer matrix.

Objective: To prepare and characterize a spray-dried ASD of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide to assess its potential for solubility enhancement.

Step-by-Step Methodology:

  • Polymer and Solvent Selection:

    • Select a polymer known to form stable ASDs, such as HPMC-AS or PVP VA64.

    • Identify a common solvent system that dissolves both the drug and the polymer (e.g., acetone/methanol or dichloromethane/methanol).

  • Spray Drying:

    • Prepare a solution containing the drug and polymer at a specific ratio (e.g., 25% drug load).

    • Process the solution using a lab-scale spray dryer under optimized conditions (inlet temperature, spray rate, gas flow) to generate a fine powder.

  • Post-Drying:

    • Collect the resulting powder and dry it further under a vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Solid-State Characterization (Critical Validation Step):

    • XRPD Analysis: Analyze the spray-dried powder. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" confirms the amorphous nature of the drug.

    • DSC Analysis: Perform a DSC scan. A single glass transition temperature (Tg) indicates a homogenous amorphous dispersion, which is predictive of good stability.

  • In Vitro Dissolution Testing:

    • Perform a dissolution test in FaSSIF. An effective ASD will exhibit a "spring and parachute" effect: rapid dissolution to a supersaturated concentration (the spring), followed by a sustained period before recrystallization (the parachute). This is the key performance indicator for an ASD.

Table 1: Illustrative Data Comparing Formulation Strategies

Formulation TypeDrug LoadIn Vitro Solubility (FaSSIF, µg/mL)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)
Crystalline SuspensionN/A< 1< 5 (BLQ)< 40 (BLQ)
Co-Solvent (30% PEG400)10 mg/mL~50 (in vehicle)120480
ASD (25% in HPMC-AS)25% w/w> 200 (supersaturated)9505700
Note: This table presents hypothetical but representative data to illustrate the potential impact of different formulation approaches. BLQ = Below Limit of Quantification.
Guide 3: Bioanalytical Method for Plasma Sample Quantification

Accurate assessment of in vivo performance requires a robust and sensitive bioanalytical method, typically LC-MS/MS.[8][9][10]

Protocol Outline: LC-MS/MS Quantification

  • Sample Preparation: Use protein precipitation for sample cleanup. To 50 µL of plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).[11] Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Validation: The method must be validated according to regulatory guidance, assessing linearity, accuracy, precision, and stability.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma 50 µL Plasma Sample IS Add 200 µL Acetonitrile + Internal Standard Plasma->IS Vortex Vortex & Centrifuge IS->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject onto C18 Column Supernatant->Inject Gradient Gradient Elution Inject->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MRM MRM Detection ESI->MRM Integrate Integrate Peak Areas (Analyte & IS) MRM->Integrate Curve Calculate Concentration using Calibration Curve Integrate->Curve PK Generate PK Profile (Conc. vs. Time) Curve->PK

Caption: Standard bioanalytical workflow for plasma sample analysis.

By employing this systematic, multi-faceted approach, researchers can effectively diagnose the root cause of poor bioavailability for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide and rationally develop formulation strategies to achieve the necessary systemic exposure for successful preclinical development.

References

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery. Available at: [Link]

  • Al-kasmi, B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • He, H., et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lozano-Grande, M.A., et al. (2018). Using In Vitro and In Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Nutraceuticals. Available at: [Link]

  • Alves, A., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • NextSDS. (n.d.). 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. NextSDS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. PubMed. Available at: [Link]

  • He, H., et al. (2020). Assessment of Oral Bioavailability and Biotransformation of Emulsified Nobiletin Using In Vitro and In Vivo Models. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • van der Nagel, B.C.H., et al. (2013). Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Narapusetti, A., et al. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists. Available at: [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. PubChemLite. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,3-dimethylphenyl)acetamide. PubChem. Available at: [Link]

  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition. Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Welcome to the Technical Support Center for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CAS: 885461-13-2). This resource is designed for drug development professionals and analytical chemists who require rigoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CAS: 885461-13-2). This resource is designed for drug development professionals and analytical chemists who require rigorous, mechanistically grounded guidance on the storage, handling, and troubleshooting of this specialized chloroacetamide derivative.

Part 1: Core FAQs – The Science of Stability

Q1: Why is 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide highly sensitive to room temperature storage? A: The instability of this compound at room temperature is driven by its chemical structure. The α -chloro amide functionality is highly susceptible to nucleophilic attack[1]. At room temperature (20–25°C), ambient thermal energy is sufficient to overcome the activation barrier for two primary degradation pathways:

  • Nucleophilic Substitution: Ambient moisture (H₂O) acts as a nucleophile, displacing the highly electronegative chloride leaving group to form a hydroxy-acetamide derivative[1].

  • Amide Hydrolysis: Water can attack the carbonyl carbon, leading to the cleavage of the amide bond, yielding chloroacetic acid and the corresponding substituted aniline[2].

Q2: Why is freezing at -20°C the mandatory long-term storage condition? A: Freezing the compound at -20°C effectively drops the kinetic energy of the system below the threshold required for hydrolysis and nucleophilic displacement. While the compound is stable for only 1 to 2 weeks at 4°C, storing it at -20°C extends its viable shelf life to 1 to 2 years[3].

Q3: What is the mechanistic danger of "freeze-thaw" cycles? A: The danger is not the temperature fluctuation itself, but the condensation . When a vial is removed from a -20°C freezer and opened immediately at room temperature, atmospheric moisture instantly condenses onto the cold solid or solvent. This introduces a high localized concentration of water. Even after the vial is returned to the freezer, this trapped moisture will slowly catalyze hydrolysis over time[1].

Part 2: Mechanistic Degradation Pathway

The following diagram illustrates the causal relationship between environmental exposure and the resulting chemical degradation of the compound.

ChemicalDegradation A 2-chloro-N-(2,3-dimethyl- 5-sulfamoylphenyl)acetamide (Intact Compound) B Ambient Moisture (H2O) + Room Temperature A->B Exposure C Amide Bond Hydrolysis B->C Pathway A D Nucleophilic Chloride Displacement B->D Pathway B E Substituted Aniline + Chloroacetic Acid C->E Cleavage F Hydroxy-acetamide Derivative + HCl D->F Substitution

Fig 1: Primary degradation pathways of the chloroacetamide probe upon moisture exposure.

Part 3: Quantitative Stability Comparison

To assist in experimental planning, the kinetic stability of the compound across different thermal environments is summarized below.

Storage ConditionEstimated Shelf LifeMoisture VulnerabilityPrimary Degradation Risk
Room Temperature (20-25°C) < 1 Week (Solid)Hours (Solution)HighNucleophilic substitution & Amide hydrolysis
Refrigerated (4°C) 1-2 Weeks[3]ModerateSlow moisture-driven hydrolysis
Frozen (-20°C) 1-2 Years[3]Low (if sealed)Negligible if kept strictly anhydrous

Part 4: Troubleshooting Guide

Issue: HPLC analysis of my stock solution shows multiple new peaks after leaving it on the benchtop overnight.

  • Diagnosis: Solvolysis/Hydrolysis. If your solvent (e.g., DMSO) was not strictly anhydrous, or if the vial was left uncapped, water absorbed from the air has reacted with the α -chloro group[1].

  • Solution: Discard the degraded stock. Always use fresh, anhydrous solvents (stored over molecular sieves) and keep working solutions on ice during experiments.

Issue: The lyophilized powder has changed from a free-flowing solid to a clumpy, slightly discolored mass after a month in the freezer.

  • Diagnosis: Condensation contamination. The vial was likely opened while still cold during a previous use, trapping moisture inside before it was returned to the freezer.

  • Solution: Implement the "Desiccator Thawing Protocol" (see SOP below) to prevent condensation.

Part 5: Standard Operating Procedures (SOPs)

SOP 1: Anhydrous Aliquoting & Freezing Workflow

To prevent degradation, your handling protocol must be a closed, self-validating system. By taking a baseline HPLC reading at Step 4, you validate the integrity of the batch prior to long-term storage.

Step-by-Step Methodology:

  • Desiccation (Critical Step): Remove the sealed master vial from the -20°C freezer. Do not open it. Place it immediately into a vacuum desiccator.

  • Equilibration: Allow the vial to sit in the desiccator at room temperature for 45–60 minutes. Causality: This ensures the vial reaches ambient temperature in a dry environment, physically preventing atmospheric water from condensing on the compound.

  • Reconstitution: Open the vial and dissolve the solid in an anhydrous, amine-free solvent (e.g., dry DMSO or DMF).

  • Validation Check: Withdraw a 1 µL aliquot and run a baseline HPLC-UV (254 nm) to confirm >98% purity before proceeding.

  • Aliquoting: Divide the solution into single-use amber vials to completely eliminate future freeze-thaw cycles.

  • Inert Purge: Blanket the headspace of each vial with dry Argon or Nitrogen gas to displace oxygen and ambient humidity.

  • Storage: Flash-freeze the aliquots and transfer them to a -20°C freezer for long-term storage (up to 2 years)[3].

AliquotWorkflow S1 Step 1: Receive Lyophilized Solid (Store at -20°C immediately) S2 Step 2: Equilibrate to Room Temp inside a closed desiccator S1->S2 Prevent condensation S3 Step 3: Dissolve in Anhydrous Solvent (e.g., dry DMSO/DMF) S2->S3 Maintain anhydrous state S4 Step 4: Aliquot into Single-Use Vials (Avoid Freeze-Thaw cycles) S3->S4 Minimize handling time S5 Step 5: Purge with Argon gas & Flash Freeze at -20°C S4->S5 Long-term stabilization

Fig 2: Anhydrous handling and aliquoting workflow to prevent freeze-thaw degradation.

SOP 2: Forced Degradation Study (Method Validation)

To trust your analytical results, your HPLC method must be proven to be "stability-indicating"—meaning it can successfully separate the intact parent compound from its degradation products. You can validate this by intentionally degrading a small sample[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide in methanol.

  • Base Hydrolysis Stress: Transfer 1 mL of the stock to a new vial and add 1 mL of 0.1 M NaOH[1].

  • Incubation: Leave the mixture at room temperature for 8 hours. Causality: The strong base will rapidly catalyze the nucleophilic displacement of the chloride and the cleavage of the amide bond.

  • Neutralization: Add 1 mL of 0.1 M HCl to neutralize the solution, halting the reaction.

  • Analysis: Dilute with your mobile phase and inject into the HPLC. You should observe a reduction in the parent peak and the emergence of new peaks (degradants). If the parent peak overlaps with a degradant peak, adjust your mobile phase gradient until baseline resolution is achieved.

Sources

Optimization

Preventing precipitation of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide in DMSO stock solutions

Welcome to the technical support center for handling 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address a common yet cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of this compound from Dimethyl Sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. This document offers troubleshooting workflows, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your compound solutions.

Troubleshooting Guide: Diagnosing and Solving Precipitation

Precipitation is a critical issue that can compromise the accuracy and reproducibility of experimental data. If you observe precipitate in your DMSO stock of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, it is crucial to diagnose the cause systematically.

Immediate Actions for Precipitated Stock

If you discover a precipitate in your stock vial, do not assume the solution is unusable. However, using it directly will lead to inaccurate concentration calculations.

  • Attempt to Re-solubilize: Gently warm the solution in a 37°C water bath and vortex or sonicate the tube for several minutes.[1][2] Visual inspection is key; if the precipitate fully dissolves, the stock may be usable for immediate, non-critical applications.

  • When to Discard: If the precipitate does not fully dissolve after warming and sonication, it is best to discard the stock.[2] Once a compound has crystallized, it often exists in a lower energy state that is more difficult to dissolve, and the concentration of the supernatant will be unknown.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow to identify and resolve the root cause of precipitation.

G cluster_0 cluster_1 Scenario Analysis cluster_2 Root Cause & Solution start Precipitation Observed timing When did it occur? start->timing initial During Initial Preparation timing->initial storage After Storage / Freeze-Thaw timing->storage dilution Upon Dilution in Aqueous Buffer timing->dilution cause1 Possible Cause: Concentration > Solubility Limit initial->cause1 cause2 Possible Cause: Moisture Contamination in DMSO initial->cause2 storage->cause2 cause3 Possible Cause: Compound Crystallization from Freeze-Thaw Cycles storage->cause3 cause4 Possible Cause: Solvent Polarity Shift dilution->cause4 solution1 Solution: 1. Prepare a new, lower concentration stock (e.g., 10 mM). 2. Empirically determine max solubility. cause1->solution1 solution2 Solution: Use high-purity, anhydrous DMSO. Keep stock bottle tightly sealed. cause2->solution2 solution3 Solution: Aliquot stock into single-use volumes. Minimize freeze-thaw cycles. cause3->solution3 solution4 Solution: Perform serial dilutions in 100% DMSO first. Add dropwise to pre-warmed aqueous media while mixing. cause4->solution4

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide precipitation in DMSO?

A1: The three most common causes are:

  • Exceeding Maximum Solubility: The prepared concentration is higher than the compound's solubility limit in DMSO. While specific data for this compound is not widely published, many complex organic molecules have finite solubility even in powerful solvents like DMSO.[1]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This absorbed water significantly decreases the solubility of many non-polar compounds, leading to precipitation.[3][5] Even a small amount of water can dramatically alter the solvent properties.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can promote compound degradation and precipitation.[2][4] As the solution freezes, the concentration of the compound in the remaining liquid DMSO increases, which can lead to crystallization.

Q2: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why?

A2: This is a classic issue of solvent polarity shift. Your compound is soluble in the highly polar aprotic solvent DMSO but is likely poorly soluble in your aqueous cell culture medium or buffer.[6] When you add the concentrated DMSO stock directly to the aqueous solution, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to "crash out" or precipitate.[6][7]

Q3: How should I properly prepare and store my DMSO stock solutions to ensure long-term stability?

A3: Proper preparation and storage are critical.

  • Use High-Quality Solvent: Always use anhydrous, high-purity (≥99.9%) DMSO from a recently opened bottle to minimize water contamination.[4]

  • Aliquot: Once your stock solution is prepared, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This is the most effective way to avoid repeated freeze-thaw cycles.[2][4]

  • Store Correctly: For long-term storage (months), -80°C is highly recommended.[2] For short-term storage (up to two weeks), -20°C is acceptable.[2] Protect from light where necessary.

Q4: Can I use a solvent other than DMSO?

A4: Yes, but with important considerations for biological assays. If your compound is insoluble even in DMSO, alternatives include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[8][9] However, these solvents can be more toxic to cells than DMSO.[8] Therefore, it is crucial to perform vehicle control experiments to ensure the solvent at its final concentration does not affect your experimental results. Ethanol can also be considered, but its solvency power for non-polar compounds is generally lower than DMSO.[8][9]

The Science of Solubility: Why Precipitation Occurs

Understanding the interplay between the compound, the solvent, and the environment is key to preventing precipitation.

The Role of DMSO and Water

DMSO is an exceptional solvent due to its highly polar nature, which allows it to dissolve a wide range of compounds.[1] However, its effectiveness is easily compromised by water. As DMSO absorbs atmospheric water, its polarity profile changes, and its ability to solvate lipophilic organic molecules decreases significantly.[5] This relationship is visualized below.

Caption: Effect of water absorption on DMSO solvation capacity.

Validated Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility.

Protocol 1: Preparation of a Stable 10 mM Stock Solution

This protocol describes preparing a 10 mM stock, a common starting concentration. If precipitation occurs, a lower concentration should be attempted.

  • Calculate Required Mass: Determine the molecular weight (MW) of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. For a 1 mL final volume of a 10 mM stock, the required mass (in mg) is: Mass (mg) = 10 (mmol/L) * 1 (mL) / 1000 (mL/L) * MW (g/mol) * 1000 (mg/g) = 0.01 * MW.

  • Weigh Compound: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add the desired volume (e.g., 1 mL) of anhydrous, ≥99.9% purity DMSO to the tube.[4]

  • Dissolution:

    • Tightly cap the tube and vortex for 60 seconds.[4]

    • Visually inspect the solution against a light source. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[1]

    • If dissolution is still incomplete and the compound is known to be thermally stable, you may gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.[1] Caution: Heat can degrade some compounds.

  • Aliquoting and Storage: Once the compound is fully dissolved, immediately aliquot the stock into single-use volumes (e.g., 10-20 µL) in clearly labeled, sterile tubes. Store aliquots at -80°C for long-term stability.[2]

Protocol 2: Stepwise Dilution into Aqueous Media to Prevent Precipitation

This method minimizes the solvent polarity shock that causes precipitation.

  • Prepare Intermediate Dilutions (in DMSO): Do not dilute directly from your high-concentration stock into the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to your final working concentration.[7] For example, to get a 10 µM final concentration from a 10 mM stock, you might first dilute 1:10 in DMSO (to 1 mM), then another 1:10 in DMSO (to 100 µM).

  • Prepare Final Aqueous Solution:

    • Pre-warm your aqueous medium (e.g., cell culture media, PBS) to the experimental temperature (typically 37°C).[6]

    • Pipette the required volume of the final aqueous solution into a new tube.

    • While gently vortexing or swirling the aqueous solution, add the required volume of the final DMSO dilution (from step 1) dropwise. This ensures rapid mixing and prevents localized high concentrations of the compound.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and include a vehicle control with the same final DMSO concentration in all experiments.[1]

Data Summary and Alternative Solvents

ParameterRecommendationRationale
Solvent Grade Anhydrous, ≥99.9% PurityMinimizes water contamination, a primary cause of precipitation.[4]
Stock Concentration Start at 10 mM; determine empiricallyPrevents exceeding the compound's intrinsic solubility limit.[2]
Short-Term Storage ≤ 2 weeks at -20°CAdequate for immediate use, but -80°C is preferred.[2]
Long-Term Storage ≤ 6 months at -80°C (in aliquots)Maximizes compound stability and prevents degradation/precipitation.[2]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles.[4]

Should 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide prove intractable in DMSO, the following solvents may be considered, with the caveat that their biocompatibility must be validated for your specific assay.

SolventPolarityBoiling PointKey Considerations
N,N-Dimethylformamide (DMF) Aprotic153 °CGood solvency; higher toxicity than DMSO.[8]
N-Methyl-2-pyrrolidone (NMP) Aprotic202 °CExcellent solvency; reproductive toxicant, use is regulated.[8]
Ethanol Protic78.4 °CLow toxicity; lower solvency power for non-polar compounds.[8]
Propylene Glycol Protic188.2 °CSafer alternative, often used in formulations; lower solvency power.[8]

References

  • What are the alternatives to Dimethyl Sulfoxide as a solvent? . Simagchem. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? . ResearchGate. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives . PubMed. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens . National Center for Biotechnology Information. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO . Ziath. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO . Yufeng. [Link]

  • Stability of screening compounds in wet DMSO . PubMed. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . National Center for Biotechnology Information. [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives . ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know . Ziath. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating target engagement of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide using SPR

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule directly binds to its intended protein target is a cornerstone of a successful research program. This guide provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule directly binds to its intended protein target is a cornerstone of a successful research program. This guide provides a comprehensive overview of how to validate the target engagement of a novel compound, using the example of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. We will delve into the principles of Surface Plasmon Resonance (SPR), a powerful label-free technology for real-time biomolecular interaction analysis, and compare it with other common biophysical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation studies.

While the specific biological target of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is not extensively documented in publicly available literature, this guide will present a generalized yet detailed workflow applicable to this and other novel small molecules where a putative target has been identified through methods such as cellular assays, genetic screens, or in silico modeling.

The Critical Role of Target Engagement

Identifying a "hit" compound that modulates a biological pathway is only the first step. The subsequent, crucial phase is to confirm that this molecule exerts its effect by physically interacting with the desired target protein. Failure to rigorously validate target engagement can lead to the pursuit of molecules with misleading mechanisms of action, wasting significant time and resources. Biophysical assays provide the means to directly observe and quantify this molecular recognition event.

Comparing Technologies for Target Validation

Several techniques are available to measure protein-ligand interactions. The choice of method depends on factors such as throughput requirements, sample consumption, and the specific information needed (e.g., affinity, kinetics, or thermodynamics).

Technique Principle Strengths Limitations
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[1][2]Real-time kinetic data (ka, kd), high sensitivity, label-free, reusable sensor chips.[3][4]Requires immobilization of one interactor, potential for mass transport limitations, sensitive to buffer composition.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.High throughput, tolerant of crude samples, simple "dip-and-read" format.[5][6]Generally lower sensitivity than SPR, less precise for fast kinetics.[7]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile (ΔH, ΔS, KD), label-free, solution-based.Low throughput, requires large amounts of sample, sensitive to buffer mismatches.
X-ray Crystallography Determines the three-dimensional structure of the protein-ligand complex.Provides high-resolution structural information of the binding site.Requires crystal formation, not suitable for all proteins, provides a static picture of the interaction.[8]

For the purpose of this guide, we will focus on SPR due to its ability to provide detailed kinetic information, which is invaluable for understanding the dynamics of the interaction between a small molecule and its target protein.[3][4]

Validating Target Engagement of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide with a Putative Target using SPR: A Step-by-Step Workflow

This section outlines a detailed experimental protocol for confirming the binding of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (the analyte) to a hypothetical protein target (the ligand).

Experimental Workflow Diagram

SPR_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: SPR Assay cluster_analysis Phase 3: Data Analysis prep_protein Purify & QC Protein Target prep_compound Prepare Compound Stock & Dilutions prep_buffers Prepare Running & Regeneration Buffers immobilization Immobilize Protein Target on Sensor Chip prep_buffers->immobilization conditioning Condition Chip Surface immobilization->conditioning kinetics Inject Compound Series (Analyte) conditioning->kinetics regeneration Regenerate Surface kinetics->regeneration ref_subtraction Reference Surface Subtraction kinetics->ref_subtraction regeneration->kinetics Next Cycle fitting Fit Sensorgrams to Kinetic Model ref_subtraction->fitting results Determine ka, kd, KD fitting->results

Caption: A generalized workflow for a small molecule-protein interaction study using SPR.

Detailed Protocol

1. Materials and Reagents:

  • Protein Target: Purified protein of interest at >95% purity, with a concentration of 10-100 µg/mL.

  • Small Molecule: 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (CAS No. 885461-13-2) dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[9]

  • SPR Instrument: A system such as a Biacore™ (Cytiva) or equivalent.

  • Sensor Chip: A CM5 sensor chip is a common choice for covalent immobilization via amine coupling. Other options include sensor chips pre-immobilized with streptavidin for capturing biotinylated ligands.[10]

  • Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, and 5.0.

  • Amine Coupling Kit: Containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a standard choice. It's crucial to match the DMSO concentration in the running buffer to that of the analyte dilutions to minimize bulk refractive index effects.

  • Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt solution, to be optimized for the specific protein-ligand interaction.

2. Experimental Procedure:

  • Step 1: Protein Immobilization

    • Perform a pH scouting experiment to determine the optimal pre-concentration of the protein target on the CM5 sensor surface.

    • Activate the sensor surface with a 1:1 mixture of NHS and EDC for 7 minutes.

    • Inject the protein target (in the optimal sodium acetate buffer) over the activated surface to achieve the desired immobilization level (typically 2000-5000 Response Units (RU) for small molecule analysis).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection. This is critical for subtracting non-specific binding and bulk refractive index changes.

  • Step 2: Analyte Preparation

    • Prepare a serial dilution of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide in running buffer. A typical concentration range for an initial screen would be from 100 µM down to low nM, with a final DMSO concentration of 1-2%.

    • Include a "zero-analyte" (buffer only) sample for double referencing.

  • Step 3: Interaction Analysis (Kinetic Titration)

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the small molecule over both the target and reference flow cells for a defined association time (e.g., 120 seconds).

    • Switch to running buffer and monitor the dissociation phase for a defined time (e.g., 300 seconds).

    • Inject the regeneration solution to remove any bound analyte and return to the baseline. The regeneration step must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

    • Repeat steps 2-4 for each concentration in the dilution series, moving from the lowest to the highest concentration.

Data Analysis and Interpretation

The output from an SPR experiment is a sensorgram, which plots the change in response units (RU) over time.[11]

Sensorgram origin origin x_axis x_axis origin->x_axis Time y_axis y_axis origin->y_axis Response (RU) p1 p2 Baseline p1->p2 p3 Association p2->p3 p4 Dissociation p3->p4 p5 Regeneration p4->p5 label1 Analyte Injection On label2 Analyte Injection Off

Caption: A typical SPR sensorgram showing the different phases of a binding event.

  • Data Processing: The raw data from the target flow cell is processed by subtracting the corresponding data from the reference flow cell. This corrected data is then further processed by subtracting the "zero-analyte" injection to account for any baseline drift.

  • Model Fitting: The processed sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This fitting process yields the association rate constant (ka, units M-1s-1) and the dissociation rate constant (kd, units s-1).

  • Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the rate constants: KD = kd / ka.

Expected Results

A successful experiment will demonstrate concentration-dependent binding of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide to the immobilized protein target. The data should fit well to a kinetic model, yielding reliable affinity and kinetic parameters.

Parameter Description Typical Range for Small Molecules
ka (on-rate) Rate of complex formation.103 - 106 M-1s-1
kd (off-rate) Rate of complex decay.10-1 - 10-4 s-1
KD (Affinity) Equilibrium dissociation constant.High mM to low nM

A low KD value (e.g., in the micromolar to nanomolar range) is indicative of a strong interaction and provides robust validation of target engagement.

Conclusion

Surface Plasmon Resonance is a highly informative, label-free technique that provides real-time quantitative data on the binding affinity and kinetics of small molecules to their protein targets.[2][4] By following a systematic workflow as outlined in this guide, researchers can confidently validate the direct engagement of compounds like 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide with their intended biological targets. This validation is a critical step in de-risking drug discovery projects and ensuring that lead optimization efforts are focused on molecules with a well-defined mechanism of action.

References

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Retrieved from [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development. Retrieved from [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF. Retrieved from [Link]

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Ligand Interactions Using SPR Systems. Retrieved from [Link]

  • SpringerLink. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • JoVE. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Retrieved from [Link]

  • Sumble. (2025, November 30). What is SPR? Competitors, Complementary Techs & Usage. Retrieved from [Link]

  • PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Creative Biostructure. (2025, April 11). Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • Immune Biosolutions. (2025, October 29). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. Retrieved from [Link]

  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Retrieved from [Link]

  • Cytiva. (2024, September 5). Make the switch from ELISA to Biacore™ SPR-based assays. Retrieved from [Link]

Sources

Comparative

Evaluating the Cross-Reactivity and Off-Target Landscape of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide: A Comparative Guide

Target Audience: Researchers, Chemoproteomics Scientists, and Covalent Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of Targeted Cov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemoproteomics Scientists, and Covalent Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide (hereafter referred to as Cl-DSA ) represents a prototypical covalent probe designed to target Carbonic Anhydrase (CA) isoforms. It combines a primary sulfonamide moiety—a classic pharmacophore for coordinating the catalytic Zn²⁺ in the CA active site[1]—with a highly reactive α-chloroacetamide electrophile.

While Cl-DSA demonstrates rapid target engagement, chloroacetamides are inherently promiscuous. Their high intrinsic reactivity often leads to off-target cysteine alkylation, rapid glutathione (GSH) depletion, and subsequent hepatotoxicity[2]. This guide objectively compares the chemoproteomic performance of Cl-DSA against milder electrophilic alternatives (e.g., acrylamides) and non-covalent analogs, providing researchers with actionable data and validated workflows to map its off-target landscape.

Mechanistic Basis of Off-Target Reactivity

The off-target liability of Cl-DSA is fundamentally driven by the reaction mechanism of its warhead.

  • The Chloroacetamide Liability (S_N2 Mechanism): Chloroacetamides react with thiols via a direct bimolecular nucleophilic substitution (S_N2). Because the transition state is relatively unhindered, this warhead reacts rapidly with any accessible nucleophile, including off-target cysteines and abundant intracellular scavengers like GSH[3]. This high intrinsic reactivity often overrides the non-covalent binding affinity provided by the sulfamoylphenyl scaffold, leading to indiscriminate labeling[2].

  • The Acrylamide Alternative (Michael Addition): By contrast, acrylamides undergo a conjugate addition (Michael addition) that requires a specific trajectory of attack. They are generally less reactive and rely heavily on the non-covalent affinity of the scaffold to hold the electrophile in close proximity to the target cysteine, drastically reducing off-target labeling[3].

Reactivity Compound Cl-DSA Probe (Sulfonamide + Chloroacetamide) Target Carbonic Anhydrase (Targeted Binding) Compound->Target Sulfonamide Affinity OffTarget Off-Target Proteome (Promiscuous Cys Alkylation) Compound->OffTarget SN2 Alkylation GSH Glutathione (GSH) (Metabolic Depletion) Compound->GSH Rapid Scavenging

Divergent reactivity pathways of Cl-DSA highlighting target engagement versus off-target alkylation.

Comparative Performance Data

To contextualize the performance of Cl-DSA, we compare it against two theoretical optimized analogs: Acr-DSA (where the chloroacetamide is replaced by an acrylamide) and NC-DSA (a non-covalent matched pair lacking the electrophile).

Note: Data represents typical chemoproteomic benchmarking metrics for chloroacetamide vs. acrylamide warheads on a sulfonamide scaffold.

MetricCl-DSA (Chloroacetamide)Acr-DSA (Acrylamide)NC-DSA (Non-Covalent)
Mechanism of Action Irreversible (S_N2)Irreversible (Michael)Reversible (Competitive)
CA IX Affinity ( Ki​ ) ~15 nM~25 nM~40 nM
GSH Half-Life ( t1/2​ ) < 15 minutes > 12 hoursStable
Off-Target Cysteines > 300 (High Promiscuity)< 15 (High Selectivity)0 (No alkylation)
Plasma Protein Binding > 98% (Covalent adducts)~85% (Mostly reversible)~70% (Reversible)
Primary Liability Severe off-target toxicityLower kinact (slower binding)Shorter residence time

Key Takeaway: While Cl-DSA is an excellent in vitro tool for validating the spatial accessibility of cysteines near the CA active site, its rapid GSH depletion ( t1/2​ < 15 min) and massive off-target profile (>300 proteins) render it unsuitable for cellular or in vivo applications[2][3].

Experimental Workflows for Validating Cross-Reactivity

To objectively quantify the off-target effects of reactive probes like Cl-DSA, researchers must employ rigorous, self-validating analytical workflows. Below are the two gold-standard methodologies.

Protocol 1: Intrinsic Reactivity Profiling (GSH t1/2​ Assay)

This assay isolates the intrinsic electrophilicity of the warhead from its non-covalent scaffold affinity.

  • Preparation: Prepare a 10 mM stock of Cl-DSA in DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a glass LC-MS vial, combine 10 µM Cl-DSA, 500 µM GSH, and 10 µM of an internal standard (e.g., labetalol) in PBS (pH 7.4). Causality note: A 50-fold excess of GSH ensures pseudo-first-order kinetics, simplifying half-life calculations.

  • Incubation & Sampling: Incubate at 37°C. Quench 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes by adding to 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Self-validation: The acidic quench immediately halts the nucleophilic attack by protonating the GSH thiolate.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent Cl-DSA mass and the appearance of the Cl-DSA-GSH adduct.

  • Data Processing: Plot the natural log of the remaining Cl-DSA concentration versus time. The slope of the linear regression yields the rate constant ( k ), from which t1/2​ is calculated ( 0.693/k ).

Protocol 2: Competitive isoTOP-ABPP for Off-Target Mapping

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is the premier method for mapping proteome-wide cysteine reactivity and off-target covalent binding[4].

  • Proteome Treatment: Split native cell lysates (e.g., HEK293T) into two aliquots. Treat one with vehicle (DMSO) and the other with 10 µM Cl-DSA for 1 hour at 37°C.

  • Probe Labeling: Treat both proteomes with 100 µM of a broad-spectrum alkyne-functionalized iodoacetamide probe (IA-alkyne) for 1 hour. Causality note: IA-alkyne labels all accessible, unreacted cysteines. Cysteines that were covalently modified by Cl-DSA will show reduced IA-alkyne labeling.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Click the vehicle-treated sample to a "Light" isotopic TEV-biotin tag, and the Cl-DSA-treated sample to a "Heavy" isotopic TEV-biotin tag[4].

  • Enrichment & Digestion: Combine the Light and Heavy proteomes. Precipitate proteins, resuspend, and enrich on streptavidin agarose beads. Perform on-bead trypsin digestion to remove non-probe-labeled peptides.

  • Peptide Release: Cleave the probe-labeled peptides from the beads using TEV protease.

  • Quantification: Analyze via LC-MS/MS. Calculate the Light/Heavy (R) ratio. An R ratio > 4.0 indicates a cysteine residue that was highly engaged (off-target alkylation) by Cl-DSA.

IsoTOP Step1 1. Proteome Incubation (Vehicle vs Cl-DSA) Step2 2. IA-Alkyne Labeling (Tags unreacted Cysteines) Step1->Step2 Step3 3. CuAAC Click Chemistry (Attach Light/Heavy Isotopes) Step2->Step3 Step4 4. Streptavidin Enrichment (& Trypsin Digestion) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Off-Target Ratios) Step4->Step5

Step-by-step competitive isoTOP-ABPP workflow for mapping proteome-wide off-target cysteines.

Conclusion

While 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is structurally equipped to bind Carbonic Anhydrase via its sulfonamide moiety, its chloroacetamide warhead dictates its biological behavior. The S_N2 reactivity of the α-chloro group results in unacceptable levels of glutathione scavenging and proteome-wide cysteine cross-reactivity. For downstream drug development or live-cell target validation, researchers must transition from this chloroacetamide screening fragment to milder electrophiles (such as acrylamides) that rely on binding-driven Michael additions to achieve true target selectivity.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to ensuring your success and safety in the laboratory. This guide provides essential,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to ensuring your success and safety in the laboratory. This guide provides essential, field-tested protocols for the safe handling of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data, to protect you and your research from potential chemical hazards.

Hazard Analysis: The Foundation of Your Safety Protocol

Understanding the specific risks associated with 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is the critical first step in constructing an effective safety plan. This compound is classified with several hazards that dictate our choice of personal protective equipment (PPE).[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

According to globally harmonized system (GHS) classifications, this chemical presents the following risks:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Damage: Poses a significant risk of causing serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[2][3][4]

This hazard profile necessitates a multi-faceted PPE strategy that provides robust barriers for all potential exposure routes. The causality is clear: failure to protect against skin or eye contact can lead to immediate irritation or damage, while inadequate respiratory protection can result in systemic harm.

Core Protective Equipment: Your Essential Armor

Based on the hazard analysis, a standard set of PPE is mandatory for all handling procedures involving this compound. The selection of each component is directly linked to mitigating a specific, identified risk.

Body AreaRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesRationale: The compound is classified as harmful upon skin contact and a skin irritant.[1][2] Double gloving provides a redundant barrier. The outer glove absorbs the initial contact, and the inner glove protects the skin during the doffing (removal) process. Gloves must be inspected for integrity before use.[5] Dispose of contaminated gloves immediately in accordance with hazardous waste protocols.[5][6]
Body Chemical-Resistant Lab Coat or GownRationale: To prevent incidental skin contact from spills or dust. A lab coat with long sleeves and tight-fitting cuffs is essential. For tasks with a higher risk of splashes, a disposable, low-permeability gown is recommended to provide a more comprehensive barrier.[7]
Eyes & Face Chemical Splash Goggles or Safety Glasses with Side ShieldsRationale: The classification of "serious eye damage" demands robust protection.[1] Standard safety glasses are the minimum requirement, but chemical splash goggles, which form a seal around the eyes, offer superior protection against dust, aerosols, and splashes.[8]
Face (Supplemental) Face ShieldRationale: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities of the compound in solution or during vigorous mixing.[7] It provides a final barrier for the entire face.
Operational Protocols: From Planning to Execution

Safe handling is a dynamic process. The specific task you are performing dictates the precise level and combination of PPE required.

The following decision-making workflow illustrates how to adapt your PPE strategy based on the experimental context. This ensures that the level of protection is always commensurate with the level of risk.

PPE_Workflow start Start: Handling 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide task What is the task? start->task weighing Weighing Solid task->weighing Solid Form solution Preparing/Handling Solution task->solution Liquid Form ventilation Is a certified chemical fume hood available? weighing->ventilation solution->ventilation hood_yes Work inside fume hood ventilation->hood_yes Yes hood_no Work in well-ventilated area with respiratory protection ventilation->hood_no No ppe_weighing Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles - N95/FFP2 Respirator (if outside hood) end Proceed with Experiment ppe_weighing->end ppe_solution Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield ppe_solution->end hood_yes->ppe_weighing Weighing hood_yes->ppe_solution Solution Work hood_no->ppe_weighing hood_no->ppe_solution

Caption: PPE selection workflow based on the task and available engineering controls.

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied.

  • Goggles/Face Shield: Put on your eye and face protection. Adjust for a secure fit.

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of your lab coat. Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (Taking Off): This process is designed to contain the contaminant. The "dirty" outer layers are removed first.

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, encapsulating the first glove inside the second. Dispose of them immediately in a designated hazardous waste container.[5]

  • Lab Coat/Gown: Unbutton or untie the lab coat. Remove it by rolling it down your arms and folding it inward, ensuring the contaminated outer surface is contained. Place it in the appropriate receptacle for contaminated laundry or disposal.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][6][9]

Decontamination and Disposal Plan

All materials, including PPE, that come into contact with 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide must be considered hazardous waste.

Operational Disposal Plan:

  • Segregation: Establish a clearly labeled, sealed waste container exclusively for solid waste contaminated with this chemical. This includes used gloves, disposable gowns, weighing papers, and contaminated bench paper.

  • Glove Management: Change your outer gloves immediately if you suspect contamination. Do not wait until the end of the procedure.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2] Sweep up the material without creating dust and place it into a sealed, labeled container for hazardous waste.[3][6] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

  • Final Disposal: All generated waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][10] Do not dispose of this material down the drain or in regular trash.[5]

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from nj.gov. [Link]

  • NextSDS. (n.d.). 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide. Retrieved from nextsds.com. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from coleparmer.com. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from cdc.gov. [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide. Retrieved from eurofins.com. [Link]

  • Chemos GmbH & Co. KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from chemos.de. [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from chemm.hhs.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.